molecular formula C16H21N3OS B2738248 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034363-10-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2738248
CAS No.: 2034363-10-3
M. Wt: 303.42
InChI Key: IOGKEHKLAKODDH-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenylthio group at the 3-position and a pyrazole-containing ethyl group at the N-terminus. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur-containing substituents play a role in binding affinity .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-12-14(18-19(13)2)8-10-17-16(20)9-11-21-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKEHKLAKODDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine with 3-(phenylthio)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Large-scale reactions may involve continuous flow chemistry techniques to enhance efficiency and control over reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thioether group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfoxide)propanamide or N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylsulfone)propanamide.

  • Reduction: Formation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamine.

  • Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. Its pyrazole core is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of pyrazole derivatives has been extensively studied, with applications in the development of antileishmanial and antimalarial agents. The compound's ability to interact with biological targets makes it a valuable candidate for drug discovery.

Medicine: Pyrazole derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions. The compound's mechanism of action often involves modulation of enzyme activity or inhibition of specific biological pathways.

Industry: In the chemical industry, pyrazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.

  • Receptor Binding: It may bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of propanamide derivatives with heterocyclic and sulfur-based substituents. Below is a structural and functional comparison with analogous molecules from the literature:

Structural Similarities and Variations

Compound Name Key Substituents Functional Group Differences
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide (Target) 1,5-Dimethylpyrazole, phenylthio Base structure
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide 3,4-Dichlorophenyl, pyridyl, methylthioethyl Chlorinated aryl, pyridine, and methylthioethyl groups
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide 5-Amino-thiadiazole, 3-oxopyrazole Thiadiazole ring, keto group on pyrazole
N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide 4-Chlorophenyl, trimethoxyphenylacetyl, benzyl Chlorophenyl, methoxy-rich acetyl, benzyl group

Key Observations:

  • Pyrazole vs.
  • Sulfur Substituents: The phenylthio group in the target compound differs from methylthioethyl in and thiadiazole-sulfanyl in . Sulfur’s electronegativity and polarizability influence solubility and redox activity.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~331.4 g/mol (calculated) ~672.1 g/mol (reported) ~442.5 g/mol (calculated)
Lipophilicity (LogP) Estimated ~3.2 (phenylthio) Higher (~4.5, dichlorophenyl) Moderate (~2.8, thiadiazole)
Hydrogen Bonding Pyrazole NH, amide CO/NH Pyridine N, amide CO/NH Thiadiazole NH₂, amide CO/NH

Notes:

  • The target compound’s lower molecular weight compared to may improve bioavailability.
  • The phenylthio group’s lipophilicity could favor CNS penetration, whereas hydrophilic thiadiazole in may limit it.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂S
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 2034261-85-1

The compound features a pyrazole ring, which is known for its diverse biological activities, and a phenylthio group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent introduction of the phenylthio group. Detailed methodologies can be found in specialized chemical literature and patents focusing on pyrazole derivatives.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : Studies have reported IC₅₀ values indicating effective inhibition of α-glucosidase, an enzyme implicated in carbohydrate digestion. For instance, related pyrazole derivatives exhibited IC₅₀ values ranging from 75 to 120 µM, showcasing their potential as anti-diabetic agents by delaying glucose absorption.
  • Xanthine Oxidase Inhibition : The compound has also shown promising results in inhibiting xanthine oxidase, an enzyme linked to uric acid production. This activity suggests potential applications in treating conditions like gout.

Anti-Diabetic Potential

In a comparative study involving various pyrazole derivatives, this compound demonstrated significant anti-diabetic effects through dual inhibition of α-glucosidase and α-amylase. This dual action could lead to better management of postprandial hyperglycemia.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Pyrazole Derivatives : A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their enzyme inhibition capabilities. The results indicated that modifications to the pyrazole structure significantly affected biological activity, emphasizing the importance of substituent positions on efficacy .
  • Antioxidant Evaluation : Research conducted on related compounds showed substantial antioxidant activity through various assays (DPPH, ABTS), confirming their potential as therapeutic agents against oxidative stress-related diseases .

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